molecular formula C21H20N2O2 B3929494 10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B3929494
M. Wt: 332.4 g/mol
InChI Key: PMWXPUPDXYDMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a complex organic compound belonging to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes a diazepine ring fused with two benzene rings and an acetyl group at the 10th position. It is of significant interest in various fields of scientific research due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced at the 10th position via acetylation. This step often employs acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Phenyl Substitution: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using benzene or a substituted benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and acetyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl ring and the acetyl group. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of more saturated diazepine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of dibenzodiazepines in biological systems.

Medicine

Medically, 10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is investigated for its potential therapeutic effects. It is explored for its anxiolytic, anticonvulsant, and antipsychotic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly GABA (gamma-aminobutyric acid) receptors, which play a crucial role in regulating neuronal excitability. By enhancing GABAergic transmission, the compound may exert its anxiolytic and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Lorazepam: Known for its anxiolytic and sedative properties.

Uniqueness

Compared to these similar compounds, 10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structural framework that may offer distinct pharmacological profiles. Its specific substitutions and ring structure could result in different binding affinities and efficacies at various receptor sites, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

5-acetyl-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-14(24)23-18-12-6-5-10-16(18)22-17-11-7-13-19(25)20(17)21(23)15-8-3-2-4-9-15/h2-6,8-10,12,21-22H,7,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWXPUPDXYDMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
Reactant of Route 3
10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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